

An In-depth Technical Guide to the Applications of Methyltetrazine-Propylamine in Biochemistry

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Compound of Interest

Compound Name: Methyltetrazine-propylamine

Cat. No.: B15574942

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Introduction

Methyltetrazine-propylamine is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for the precise and efficient modification of biomolecules.^[1] This heterobifunctional linker contains two key chemical motifs: a highly reactive methyltetrazine ring and a versatile primary amine.^{[1][2]} The methyltetrazine moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).^[3] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed under mild, physiological conditions without interfering with native biological processes.^{[4][5][6]} The primary amine provides a convenient handle for conjugating the tetrazine to biomolecules of interest, typically through amide bond formation with carboxylic acids or activated esters.^{[1][2]} This guide provides a comprehensive overview of the applications of **methyltetrazine-propylamine** in biochemistry, including detailed experimental protocols and quantitative data.

Core Applications

The unique properties of **methyltetrazine-propylamine** make it a versatile tool for a wide range of biochemical applications:

- **Bioorthogonal Labeling:** The rapid and specific reaction of the methyltetrazine group with TCO allows for the precise labeling of proteins, nucleic acids, and other biomolecules both in

vitro and in vivo.[1] This is particularly useful for attaching fluorescent dyes, affinity tags, or other probes for imaging and detection studies.[1][7]

- Bioconjugation: **Methyltetrazine-propylamine** is widely used to create well-defined bioconjugates.[1] This includes the formation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[7] It is also instrumental in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins.[8][9]
- Drug Delivery: The ability to form stable linkages under physiological conditions makes **methyltetrazine-propylamine** valuable for developing sophisticated drug delivery systems. [1][7] This can involve attaching drugs to targeting ligands or incorporating them into nanoparticle-based carriers.
- Probe Development: The compact structure and bioorthogonal reactivity of **methyltetrazine-propylamine** make it an excellent building block for creating novel chemical probes to study biological processes.[1]

Quantitative Data

The efficacy of the methyltetrazine-TCO ligation is underpinned by its favorable reaction kinetics and the stability of the reactants.

Parameter	Value	Conditions	Source
Reaction Type	Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition	Bioorthogonal	[3]
Reaction Partners	Methyltetrazine and trans-cyclooctene (TCO)	Strained alkene	[1] [3]
Second-Order Rate Constant (k)	Up to $1 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Aqueous media	[3]
Reaction Temperature	Room temperature (can be accelerated at 37-40°C)	Mild conditions	[10]
pH Range	6.0 - 9.0	Wide tolerance	[3] [10]
Catalyst Requirement	None	Catalyst-free	[10]
Byproducts	Nitrogen gas (N ₂)	Inert	[3]

Property	Description	Storage Conditions	Source
Chemical Formula	C ₁₂ H ₁₅ N ₅ O	[2]	
Molecular Weight	245.29 g/mol	[1]	
Form	Provided as a hydrochloride (HCl) salt for enhanced stability and solubility.	[1]	
Stability	The methyl group on the tetrazine ring improves its stability in aqueous solutions compared to unsubstituted tetrazines.	Store at -20°C, protected from light and moisture.	[11] [12]
Solubility	Soluble in aqueous buffers, DMF, and DMSO.	[1]	

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-propylamine to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein containing accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus) with **methyltetrazine-propylamine**.

Materials:

- Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
- Methyltetrazine-propylamine** HCl salt
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Desalting column (e.g., Zeba™ Spin Desalting Columns)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Prepare Stock Solutions:
 - Dissolve **methyldetrazine-propylamine** HCl salt in anhydrous DMF or DMSO to a concentration of 10 mM.
 - Prepare 100 mM solutions of EDC and NHS in anhydrous DMF or DMSO. These solutions should be prepared fresh.
- Protein Preparation:
 - Exchange the protein into an amine-free phosphate buffer at a concentration of 1-5 mg/mL using a desalting column.
- Activation of Carboxylic Acids:
 - To your protein solution, add a 20-fold molar excess of both EDC and NHS.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester intermediate.
- Conjugation with **Methyldetrazine-propylamine**:
 - Add a 10- to 20-fold molar excess of the 10 mM **methyldetrazine-propylamine** stock solution to the activated protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quenching the Reaction:

- Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 10-15 minutes at room temperature.
- Purification:
 - Remove excess, unreacted **methyltetrazine-propylamine** and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
- Characterization:
 - Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (280 nm).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein with a TCO-Labeled Molecule

This protocol outlines the "click" reaction between the newly synthesized tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

- Methyltetrazine-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)
- TCO-functionalized molecule (e.g., TCO-PEG-biotin, TCO-fluorophore)
- Reaction buffer (e.g., PBS, pH 7.4)

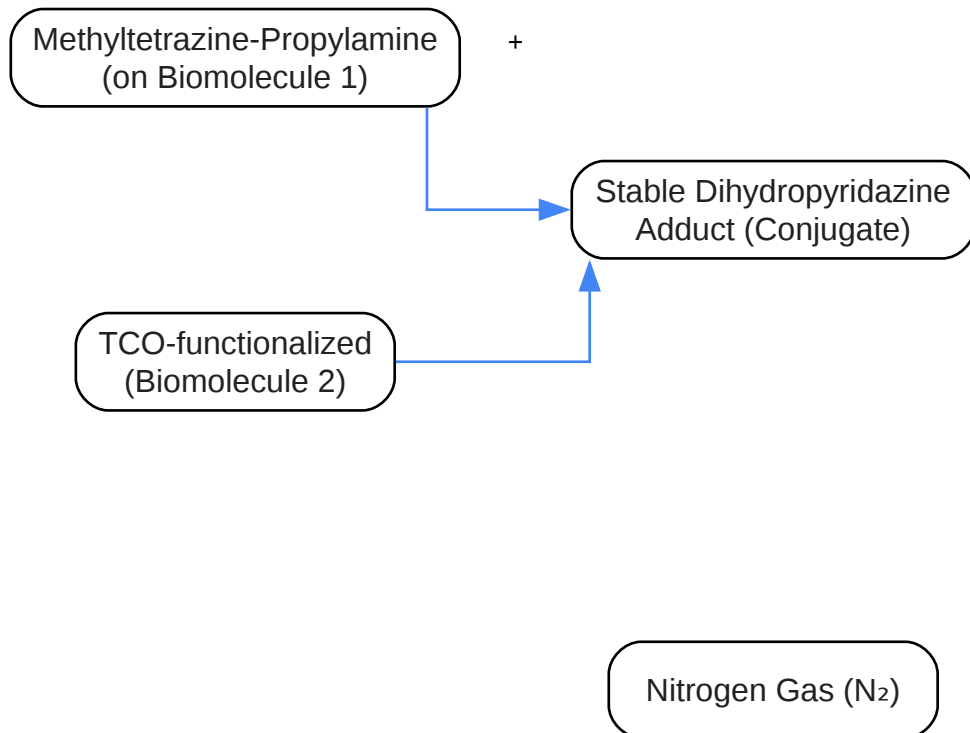
Procedure:

- Reactant Preparation:
 - Ensure the methyltetrazine-labeled protein is in the desired reaction buffer at a known concentration.
 - Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

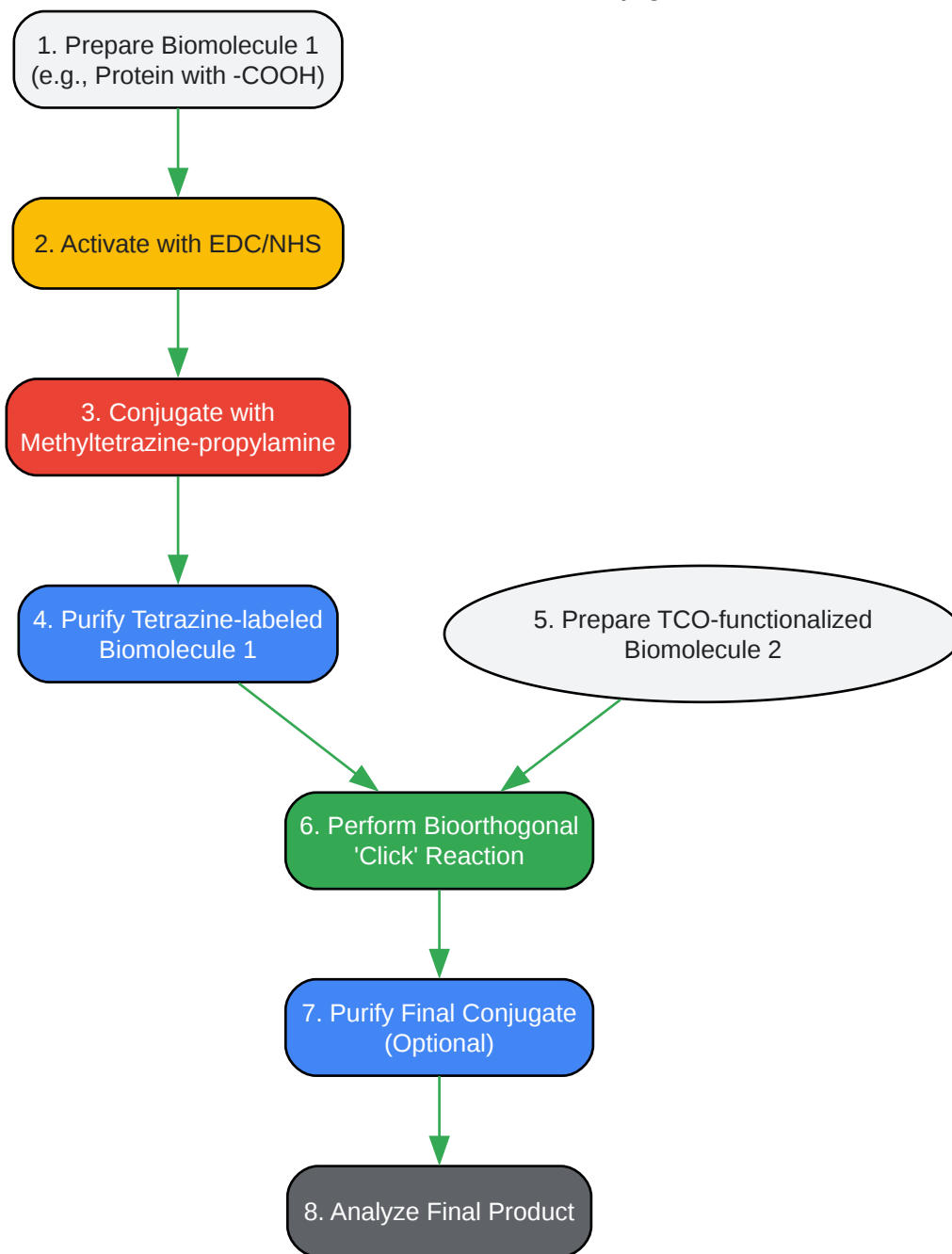
- Bioorthogonal Ligation:
 - Combine the methyltetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.
 - A slight molar excess (1.5 to 5-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.
 - Incubate the reaction for 30-60 minutes at room temperature.^[10] For very dilute samples, the incubation time can be extended. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
- Purification (Optional):
 - If necessary, remove the excess TCO-reagent and the reaction byproduct by size-exclusion chromatography or dialysis. For many applications, if a small excess of the TCO-reagent is used, purification may not be necessary due to the high efficiency and biocompatibility of the reaction.
- Analysis:
 - The resulting bioconjugate can be analyzed by various methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the conjugated molecule.

Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction



General Workflow for Bioconjugation



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